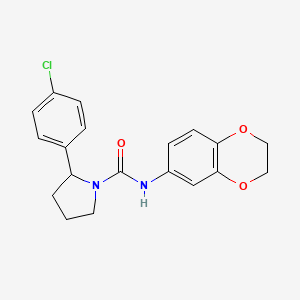
1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine, also known as ADMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. ADMP is a piperazine derivative that has been synthesized for its unique pharmacological properties, including its ability to interact with the central nervous system.
Mecanismo De Acción
The mechanism of action of 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine is not fully understood, but it is believed to interact with the dopamine system in the brain. 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to increase dopamine release and inhibit dopamine reuptake, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to improve cognitive function and reduce anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine has several advantages for use in lab experiments. It is a highly specific compound that can be used to target specific pathways in the brain. It is also relatively stable and has a long half-life, which makes it suitable for use in long-term experiments. However, one limitation of 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine is its high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine. One area of interest is its potential as a treatment for other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Another area of interest is its potential as a tool for studying the dopamine system in the brain. Further research is needed to fully understand the mechanisms of action of 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine and its potential applications in medical research.
Métodos De Síntesis
The synthesis of 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine involves several steps, starting with the reaction of adamantane with 3,4-dimethoxybenzoyl chloride to form 1-(2-adamantyl)-3,4-dimethoxybenzene. This intermediate is then reacted with piperazine to form 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine. The synthesis of 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine is a complex process that requires careful attention to reaction conditions and purification methods to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine has been studied extensively for its potential applications in medical research. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease. Studies have shown that 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine can protect dopaminergic neurons from oxidative stress and reduce the symptoms of Parkinson's disease in animal models.
Propiedades
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-27-20-4-3-17(14-21(20)28-2)23(26)25-7-5-24(6-8-25)22-18-10-15-9-16(12-18)13-19(22)11-15/h3-4,14-16,18-19,22H,5-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKPUECTYYWLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3C4CC5CC(C4)CC3C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[(4-ethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6112969.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6112977.png)
![4-{[(3-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-4-methoxybenzyl)amino]methyl}-1,6-heptadien-4-ol](/img/structure/B6112988.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6112996.png)

![N-cyclopropyl-2-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B6113018.png)
![2-(1-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6113019.png)
![5-{[3-(isopropoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6113020.png)
![9-(4-fluorophenyl)-7-(2-furylmethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6113029.png)
![N-(4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}phenyl)acetamide](/img/structure/B6113040.png)
![N-butyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6113057.png)
![N-cyclohexyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6113060.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6113066.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(2-thienyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6113070.png)